![molecular formula C24H22N2O5 B14993626 2-(3-methoxypropyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14993626.png)
2-(3-methoxypropyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates chromene and pyrrole frameworks.
Preparation Methods
The synthesis of 2-(3-METHOXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can be achieved through a multicomponent reaction process. One efficient method involves the use of a domino reaction of (2-chlorophenyl)propynones and esters of amino acids, such as phenylalanine, glutamic acid, and alanine . This process is compatible with a wide range of substituents and allows for the practical synthesis of the compound under mild conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds.
Scientific Research Applications
2-(3-METHOXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets. For instance, as a PDE5 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic guanosine monophosphate (cGMP). This leads to increased levels of cGMP, resulting in vasodilation and improved blood flow .
Comparison with Similar Compounds
Similar compounds to 2-(3-METHOXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE include:
Chromeno[2,3-c]pyrrol-9(2H)-ones: These compounds share structural similarities and have been studied for their potential as PDE5 inhibitors.
Chromeno[2,3-d]pyrimidines: These derivatives are known for their bioactivities and are used in drug development.
Pyrazolo[3,4-d]pyrimidines: These compounds are explored for their anticancer properties and enzyme inhibition capabilities.
The uniqueness of 2-(3-METHOXYPROPYL)-1’,7-DIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its spirocyclic structure, which provides a distinct three-dimensional conformation, enhancing its interaction with biological targets and increasing its potential efficacy in various applications .
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1',7-dimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C24H22N2O5/c1-14-9-10-18-15(13-14)20(27)19-21(31-18)22(28)26(11-6-12-30-3)24(19)16-7-4-5-8-17(16)25(2)23(24)29/h4-5,7-10,13H,6,11-12H2,1-3H3 |
InChI Key |
GTEMFVZIUMLYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


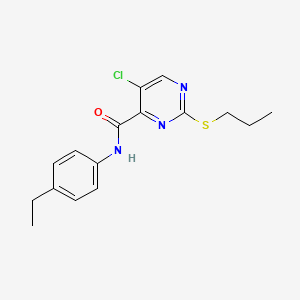
![6-[2-(2-methoxyphenoxy)ethyl]-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14993545.png)
![4-[4-(4-Chlorobenzenesulfonyl)-2-methanesulfonyl-1,3-thiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B14993554.png)
![4-[(4-methylphenyl)sulfonyl]-N-(3-phenylpropyl)-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B14993559.png)
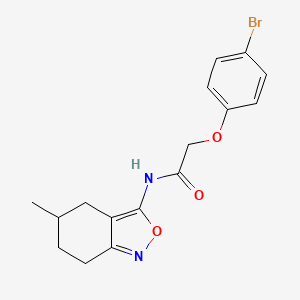
![5-(4-Fluoro-benzyl)-1-(4-fluoro-phenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14993572.png)
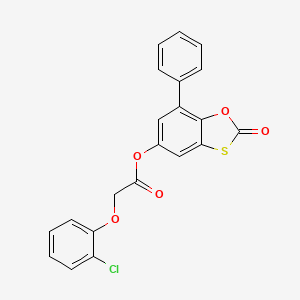
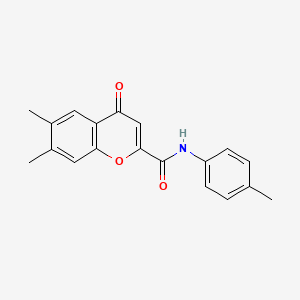
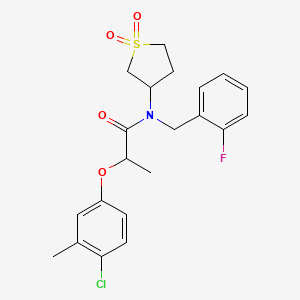
![7-{[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14993584.png)
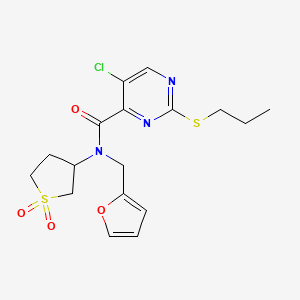
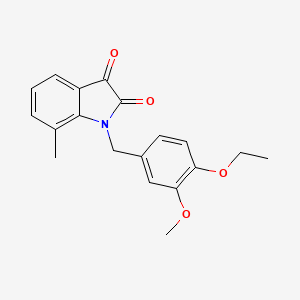
![Ethyl 3-acetyl-1-(4-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate](/img/structure/B14993600.png)
![1-(4-chlorophenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14993606.png)
